molecular formula C17H18O3 B3104688 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid CAS No. 149288-35-7

4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid

Cat. No.: B3104688
CAS No.: 149288-35-7
M. Wt: 270.32 g/mol
InChI Key: PCJQUWYBWXONLB-UHFFFAOYSA-N
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Description

“4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol . It is used as a building block in chemical synthesis.

Scientific Research Applications

Liquid Crystal Research

  • Non-symmetric liquid crystalline trimers, including variations of benzoic acid structures, have been synthesized, showing pronounced odd-even effects in their clearing temperatures and associated entropies. These compounds are significant in studying liquid crystal phases, particularly the smectic phase, which is influenced by molecular shape and specific interactions between mesogenic units (Henderson & Imrie, 2005).
  • Further investigations into supramolecular liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds have been conducted. This research emphasizes the role of lateral substitution in the stability of supramolecular liquid crystal phases, contributing to the understanding of phase behavior in complex liquid crystal systems (Naoum, Fahmi, & Almllal, 2010).

Chemical Synthesis and Analysis

  • The chemical synthesis of benzoic acid derivatives plays a crucial role in the production of intermediates for ferroelectric and antiferroelectric liquid crystals. This area of research involves the synthesis of various liquid crystal intermediates, contributing to advancements in material science and liquid crystal technology (Qing, 2000).
  • The study of plant growth-regulating substances has included the investigation of the physiological activity of benzoic acids. Research in this area provides insights into the relationship between chemical structure and biological activity, aiding in the development of more effective agricultural chemicals (Pybus, Smith, Wain, & Wightman, 1959).

Pharmaceutical Research

  • Benzoic acid derivatives have been explored for their potential in drug development, including the discovery of new receptor antagonists. This research contributes to the identification of novel compounds with optimized antagonist activity, potentially leading to new therapeutic agents (Naganawa et al., 2006).
  • The investigation of secondary interactions and structure-activity relationships of benzoic acids provides valuable insights for pharmaceutical research. This includes the analysis of different structural motifs and their implications for bioactivity predictions, aiding in the rational design of new drugs (Dinesh, 2013).

Properties

IUPAC Name

4-[(2,3,5-trimethylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-11-8-12(2)13(3)16(9-11)20-10-14-4-6-15(7-5-14)17(18)19/h4-9H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJQUWYBWXONLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250287
Record name 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149288-35-7
Record name 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149288-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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